

Spectroscopic Profile of 5,5-Dichloro-1,3-dioxane: A Technical Guide

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Compound of Interest		
Compound Name:	5,5-Dichloro-1,3-dioxane	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **5,5-dichloro-1,3-dioxane**, a halogenated heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. The information herein is intended to serve as a reference for the identification and characterization of **5,5-dichloro-1,3-dioxane** and its analogues.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5,5-dichloro-1,3-dioxane**.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~4.9 - 5.1	Singlet	2H	O-CH ₂ -O (C2)
~4.0 - 4.2	Singlet	4H	CH ₂ -O (C4, C6)



Note: The chemical shifts are predicted for a solution in a deuterated solvent like CDCl₃. The protons at the C4 and C6 positions are expected to be equivalent due to the symmetry of the molecule, resulting in a single signal. Similarly, the two protons at the C2 position are also equivalent.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) (ppm)	Assignment
~90 - 95	C2 (O-CH ₂ -O)
~85 - 90	C5 (CCl ₂)
~70 - 75	C4, C6 (CH ₂ -O)

Note: The chemical shifts are predicted for a solution in a deuterated solvent like CDCl₃. The presence of two chlorine atoms on C5 is expected to significantly deshield this carbon, resulting in a downfield chemical shift.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2980 - 2850	Medium-Strong	C-H stretching (aliphatic)
1150 - 1050	Strong	C-O-C stretching (cyclic ether)
800 - 600	Medium-Strong	C-CI stretching

Note: The IR spectrum is expected to be dominated by the strong C-O-C stretching vibrations characteristic of the dioxane ring and the C-Cl stretching vibrations.

Table 4: Predicted Mass Spectrometry (MS) Data



m/z	Relative Intensity	Proposed Fragment
156, 158, 160	High	[M]+ (Molecular ion)
121, 123	Medium	[M-CI]+
86	Medium	[M-Cl ₂] ⁺
49, 51	High	[CH₂Cl] ⁺
29	Medium	[CHO]+

Note: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments (approximately 3:1 ratio for [M]⁺ and [M+2]⁺, and 9:6:1 for [M]⁺, [M+2]⁺, and [M+4]⁺). The fragmentation is predicted to involve the loss of chlorine atoms and cleavage of the dioxane ring.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized for **5,5-dichloro-1,3-dioxane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **5,5-dichloro-1,3-dioxane** in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy



- Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

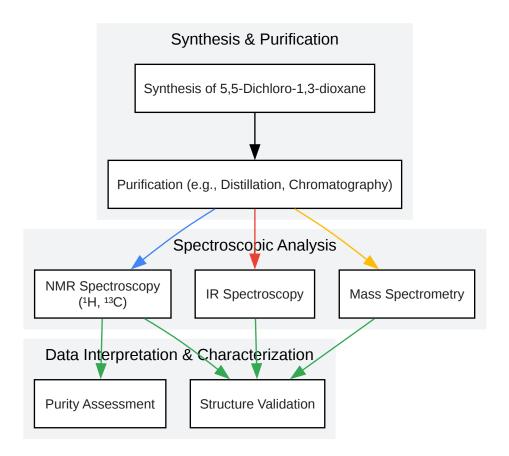
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) into the mass spectrometer via a suitable ionization source. Electron Ionization (EI) is a common technique for this type of molecule.
- Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 10-200). The ionization energy for EI is typically set to 70 eV.

Visualizations Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like **5,5-dichloro-1,3-dioxane**.





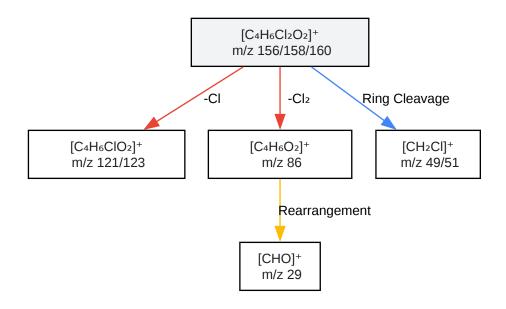
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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of **5,5-dichloro-1,3-dioxane**.

Predicted Mass Spectrometry Fragmentation of 5,5-Dichloro-1,3-dioxane

This diagram visualizes the predicted key fragmentation pathways of **5,5-dichloro-1,3-dioxane** in an electron ionization mass spectrometer.





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Caption: Predicted major fragmentation pathways for **5,5-dichloro-1,3-dioxane** in mass spectrometry.

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